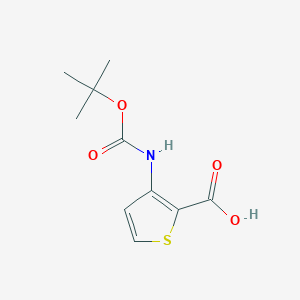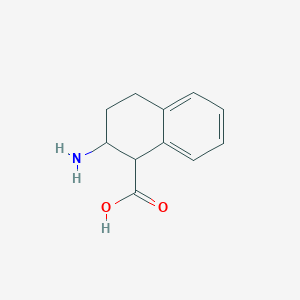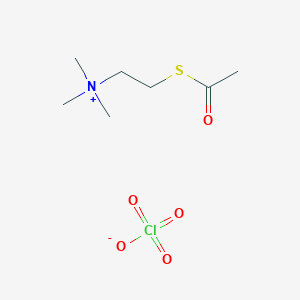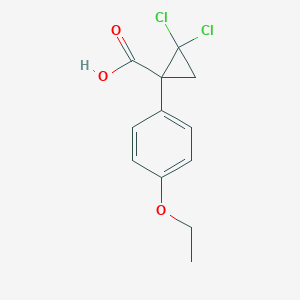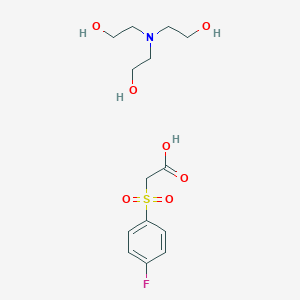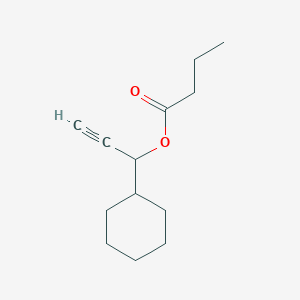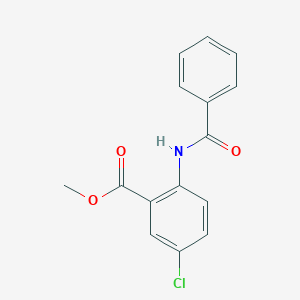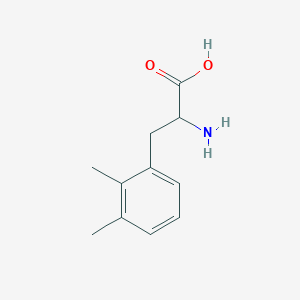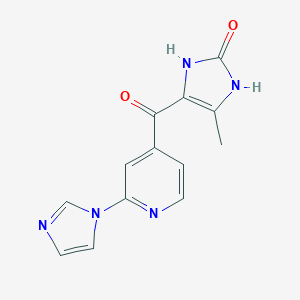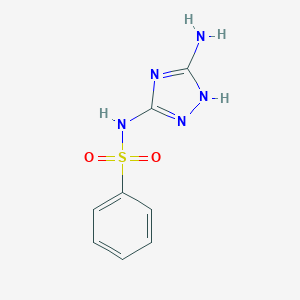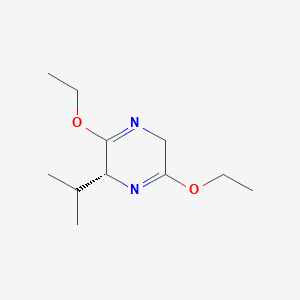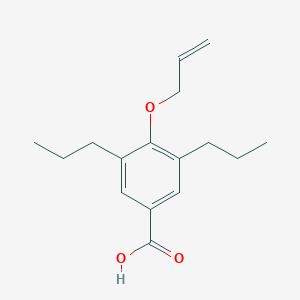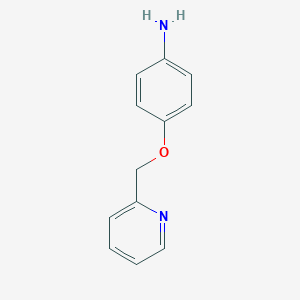
4-(Pyridin-2-ylmethoxy)aniline
概述
描述
Synthesis Analysis
The synthesis of 4-(Pyridin-2-ylmethoxy)aniline and its derivatives involves various strategies, including conventional methods and novel approaches like multi-component tether catalysis. For instance, the ligand N,N,4-tris(pyridin-2-ylmethyl)aniline was synthesized using a multicomponent reaction, showcasing the flexibility in preparing diverse structures (Almesaker et al., 2007). Similarly, a one-pot protocol for the synthesis of 4-(pyridin-2-ylmethyl)-2-aminopyrroles was developed through a novel cascade reaction, highlighting the method's efficiency in introducing the pyridin-2-ylmethyl group (Li et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-(Pyridin-2-ylmethoxy)aniline derivatives has been extensively studied using X-ray crystallography and theoretical methods. For example, the crystal structure of a secondary amine derivative was characterized, providing insights into the molecule's geometry and potential for hydrogen bonding (Adeleke & Omondi, 2022).
Chemical Reactions and Properties
4-(Pyridin-2-ylmethoxy)aniline serves as a versatile ligand in coordination chemistry, forming complexes with various metals. For instance, platinum(II) complexes with 4-nitro-N-(pyridin-2-ylmethylidene)aniline were synthesized and characterized, demonstrating the ligand's ability to coordinate in a bidentate fashion (Khalaj et al., 2020).
科学研究应用
Application Summary
“4-(Pyridin-2-ylmethoxy)aniline” is used in the design and synthesis of novel lapatinib derivatives, which are evaluated for their biological activity . Lapatinib is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are co-expressed in various tumors .
Method of Application
The compound is incorporated into the hydrophobic moiety of neratinib, a derivative of lapatinib . The resulting compounds are then screened as EGFR/HER2 dual inhibitors .
2. Proteomics Research
Application Summary
“4-(Pyridin-2-ylmethoxy)aniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Results
The specific results or outcomes of using “4-(Pyridin-2-ylmethoxy)aniline” in proteomics research are not provided in the source .
3. Antitumor Activities
Application Summary
“4-(Pyridin-2-ylmethoxy)aniline” is used in the synthesis of derivatives that are evaluated for their antitumor activities .
Method of Application
A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized .
Results
Among all the compounds, the antitumor activity of one derivative (7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
4. Design of New Drug Candidates
Application Summary
“4-(Pyridin-2-ylmethoxy)aniline” is used in the rational design of new drug candidates .
Method of Application
The compound is incorporated into the quinazoline core of new drug candidates .
Results
The specific results or outcomes of using “4-(Pyridin-2-ylmethoxy)aniline” in the design of new drug candidates are not provided in the source .
5. Synthesis of Derivatives
Application Summary
“4-(Pyridin-2-ylmethoxy)aniline” is used in the synthesis of derivatives that are evaluated for antitumor activities .
Method of Application
A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized .
Results
Among all the compounds, the antitumor activity of one derivative (7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
6. Design of New Drug Candidates
Application Summary
“4-(Pyridin-2-ylmethoxy)aniline” is used in the rational design of new drug candidates .
Method of Application
The compound is incorporated into the quinazoline core of new drug candidates .
Results
The specific results or outcomes of using “4-(Pyridin-2-ylmethoxy)aniline” in the design of new drug candidates are not provided in the source .
安全和危害
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)
未来方向
Further research on 4-(Pyridin-2-ylmethoxy)aniline could explore:
- Biological Activity : Investigate its potential as an antitumor agent or other therapeutic applications.
- Derivatives : Synthesize derivatives to enhance specific properties.
- Structural Modifications : Explore modifications to improve solubility, stability, or target specificity.
属性
IUPAC Name |
4-(pyridin-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMMQFGQVDRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439959 | |
| Record name | 4-(pyridin-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethoxy)aniline | |
CAS RN |
102137-46-2 | |
| Record name | 4-(2-Pyridylmethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102137462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(pyridin-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102137-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Pyridylmethoxy)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP94VFP2ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

